Oligonucleotide Binding Affinity: 100-Fold Reduction Relative to Non-Methylated Dibromobenzoquinones
In a direct comparative ESI-MS/MS binding assay, 2,5-dibromo-3,6-dimethyl-1,4-benzoquinone (designated DMDBBQ) exhibited a binding constant to single-stranded oligonucleotides that was approximately 100-fold lower than the binding constants measured for the non-methylated analogs 2,6-dibromo-1,4-benzoquinone (2,6-DBBQ) and 2,5-dibromo-1,4-benzoquinone (2,5-DBBQ) [1]. This quantitative reduction in affinity is attributed to steric hindrance imposed by the 3,6-dimethyl substituents.
| Evidence Dimension | Binding constant to single-stranded oligonucleotides (relative) |
|---|---|
| Target Compound Data | ~100-fold lower than 2,5-DBBQ and 2,6-DBBQ |
| Comparator Or Baseline | 2,6-DBBQ and 2,5-DBBQ: binding constants ~100-fold higher |
| Quantified Difference | 100-fold reduction in binding affinity |
| Conditions | ESI-MS/MS, binding of bromobenzoquinones to single-stranded oligonucleotides |
Why This Matters
This ~100-fold difference in DNA-binding propensity is critical for researchers selecting compounds as either strong DNA-reactive probes (choose non-methylated DBBQs) or as negative controls with attenuated DNA interaction (choose DMDBBQ).
- [1] Anichina, J., Zhao, Y., Hrudey, S. E., Schreiber, A., & Li, X.-F. (2011). Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides. Analytical Chemistry, 83(21), 8145–8151. View Source
